molecular formula C19H20BF3O3 B6363135 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-93-1

2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6363135
CAS RN: 2096994-93-1
M. Wt: 364.2 g/mol
InChI Key: SDWWFKLGRAACRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane (DMBT-TFP) is a boron-based compound that has been used in a variety of scientific and medical applications. It has been studied for its potential use as a chemical reagent, a therapeutic agent, and a research tool. DMBT-TFP has been synthesized in a variety of ways, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Advantages and Limitations for Lab Experiments

The use of 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize and is available commercially. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. The compound is relatively expensive and is not widely available. Additionally, the compound is toxic and must be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane. The compound could potentially be used in the synthesis of a variety of biologically active compounds, including drugs for the treatment of cancer and other diseases. Additionally, the compound could be used to study the effects of signal transduction pathways and to develop new therapeutic agents. Furthermore, the compound could be used in the synthesis of compounds for the treatment of neurological disorders and as a tool to study the effects of oxidative stress. Finally, the compound could be used to study the effects of environmental contaminants on human health.

Synthesis Methods

2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized from commercially available materials in a straightforward and efficient manner. The synthesis of this compound involves a two-step reaction sequence consisting of a Grignard reaction and a B-alkylation reaction. In the first step, 4-benzyloxy-3-trifluoromethyl-phenylmagnesium bromide is reacted with 5,5-dimethyl-1,3,2-dioxaborinane to form the desired product. In the second step, the product is then treated with a base such as potassium carbonate to yield the desired compound.

Scientific Research Applications

2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been used in a variety of scientific and medical research applications. It has been studied for its potential use as a chemical reagent, a therapeutic agent, and a research tool. In particular, this compound has been used in the synthesis of a number of biologically active compounds, including inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use in the synthesis of small molecule inhibitors of the enzyme acetylcholinesterase (AChE). Additionally, this compound has been used in the synthesis of a number of other compounds, including those used in the synthesis of drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

5,5-dimethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)15-8-9-17(16(10-15)19(21,22)23)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWWFKLGRAACRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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